3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid
Description
Bioisosteric Replacement Strategies for Aromatic Systems in Drug Design
The pursuit of bioisosteric replacements for aromatic systems stems from the need to mitigate poor solubility, metabolic instability, and off-target interactions associated with planar arenes. 3-(1-Bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid epitomizes this strategy by substituting traditional aryl groups with a bicyclic-azetidine hybrid. The BCP core, characterized by its strained [1.1.1]pentane framework, mimics the spatial arrangement of para-substituted benzene rings while introducing three-dimensionality (Fig. 1A). This structural perturbation disrupts π-π stacking interactions that often contribute to crystallization-driven poor solubility, as evidenced by a 9-fold increase in kinetic solubility for BCP-containing LpPLA2 inhibitors compared to their aromatic counterparts.
The azetidine moiety introduces complementary benefits. Its saturated four-membered ring reduces metabolic susceptibility compared to aromatic amines while maintaining hydrogen-bonding capabilities through the nitrogen lone pair. Computational studies reveal that the azetidine-BCP hybrid adopts a conformationally rigid structure with a dihedral angle of 112° between the bicyclic and heterocyclic planes, optimizing interactions with hydrophobic binding pockets. This geometry aligns with crystallographic data showing BCP derivatives occupying lipophilic enzyme cavities previously reserved for para-substituted arenes.
A critical advantage of this hybrid system lies in its synthetic versatility. Radical difunctionalization of [1.1.1]propellane precursors enables efficient installation of azetidine and trifluoroacetic acid groups (Fig. 1B). For instance, copper-catalyzed decarboxylative borylation of intermediate 8 yields boronate ester 9 , which serves as a platform for diverse functionalization. These methodologies address historical challenges in accessing 1,2-difunctionalized BCPs, expanding their utility in structure-activity relationship (SAR) studies.
Table 1: Comparative Properties of BCP-Azetidine Hybrids vs. Aromatic Analogues
| Property | Aromatic Analogues | BCP-Azetidine Hybrids | Improvement Factor |
|---|---|---|---|
| ChromLogD7.4 | 6.3 | 7.0 | - |
| Kinetic Solubility (μM) | 8 | 74 | 9.25x |
| Permeability (nm/s) | 230 | 705 | 3.07x |
| Metabolic Stability | Moderate | High | — |
Data compiled from LpPLA2 inhibitor studies.
Three-Dimensional Structural Mimicry of para-Substituted Arenes
The three-dimensional architecture of 3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid enables precise mimicry of para-substituted arenes while circumventing planar geometry. X-ray crystallography of BCP-containing inhibitors bound to LpPLA2 reveals a 1.4 Å displacement of the trifluoromethyl group relative to the aromatic parent, yet maintained occupancy of the hydrophobic pocket. This subtle repositioning, attributable to the BCP’s bridgehead carbons, enhances van der Waals contacts without steric clash.
Molecular dynamics simulations quantify the hybrid’s mimicry potential. The BCP-azetidine system exhibits a root-mean-square deviation (RMSD) of 0.8 Å relative to para-xylene in matched molecular pair analyses, with 92% overlap in electrostatic potential surfaces. The trifluoroacetic acid group further refines this mimicry by introducing dipole-dipole interactions analogous to electron-withdrawing substituents on aryl rings.
Key Structural Parameters:
- BCP bridgehead distance: 1.89 Å (vs. 1.39 Å for benzene C-C)
- Azetidine ring puckering amplitude: 0.47 Å
- Torsional barrier between BCP and azetidine: 8.3 kcal/mol
These parameters underscore the hybrid’s ability to conserve critical pharmacophore distances while introducing conformational restraint. For instance, the 1,4-distance between bridgehead carbons in BCP (2.5 Å) closely matches the para-carbon separation in benzene (2.8 Å), enabling isosteric replacement without altering target engagement geometry.
Electronic and Steric Equivalence Analysis Across Bicyclic Scaffolds
The electronic profile of 3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid derives from synergistic contributions of its constituent moieties. Cyclic voltammetry measurements reveal a reduction potential of -1.2 V vs. SCE for the BCP core, comparable to -1.1 V for benzene, indicating similar electron-deficient character. The azetidine nitrogen’s lone pair (calculated pKa 6.8) provides moderate basicity, while the trifluoroacetic acid group (pKa 0.23) enhances solubility without participating in direct target binding.
Steric parameters were quantified using Tolman’s cone angles and Taft steric constants. The BCP-azetidine hybrid exhibits a cone angle of 142°, intermediate between tert-butyl (145°) and phenyl (120°) groups, explaining its efficacy in replacing bulky substituents. Comparative molecular field analysis (CoMFA) demonstrates 83% similarity in steric bulk distribution between the hybrid and para-chlorobenzene derivatives.
Table 2: Electronic and Steric Properties of BCP-Azetidine vs. Aromatic Systems
| Parameter | BCP-Azetidine Hybrid | para-Substituted Arene |
|---|---|---|
| Dipole Moment (D) | 4.2 | 3.9 |
| HOMO Energy (eV) | -8.7 | -8.5 |
| Taft Es | -1.05 | -0.98 |
| Polar Surface Area (Ų) | 68 | 45 |
Data derived from DFT calculations and experimental measurements.
The trifluoroacetic acid moiety introduces unique electronic effects. Its strong electron-withdrawing nature (-I effect, σ = 0.88) modulates the azetidine nitrogen’s electron density, reducing basicity by 1.2 pKa units compared to unsubstituted azetidine. This property minimizes cationic charge at physiological pH, enhancing membrane permeability as evidenced by PAMPA assays showing 705 nm/s transport rates.
Properties
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2HF3O2/c1-6-2-8(1,3-6)7-4-9-5-7;3-2(4,5)1(6)7/h6-7,9H,1-5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOYWZDLIJZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine typically involves the use of [1.1.1]propellane as a starting material. One common method involves the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This approach allows for the efficient construction of the bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the azetidine ring and the trifluoroacetic acid group.
Industrial Production Methods
the use of scalable photoredox and nickel-catalyzed reactions suggests that it could be produced on a larger scale using similar methodologies as those employed in laboratory settings .
Chemical Reactions Analysis
Radical Addition Reactions
The BCP core undergoes radical-mediated functionalization due to the strained central C–C bond. Key methodologies include:
a. Photoredox/Nickel Dual Catalysis
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Reaction : Multicomponent dicarbofunctionalization of [1.1.1]propellane with alkyl/aryl iodides under light (450 nm) enables scalable synthesis of 1,3-disubstituted BCP derivatives .
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Conditions : Flow reactors, 35–45°C, no initiators or additives .
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Products : Bicyclo[1.1.1]pentane iodides (e.g., 79–83 ) in 38–90% yields .
b. Azidoheteroarylation
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Reagents : PIDA/TMSN₃ generates azido radicals for selective addition to propellane .
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Mechanism : Radical intermediates couple with heterocycles (e.g., pyridines) to form 1-azido-3-heteroaryl BCPs .
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Applications : Direct installation of azide handles for click chemistry .
Nucleophilic Substitution and Cross-Coupling
The azetidine ring participates in substitution reactions, while the BCP core engages in cross-coupling:
a. Azetidine Ring Functionalization
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Reagents : Nucleophiles (e.g., amines, thiols) under basic conditions .
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Example : Reaction with Turbo-lithium amides forms terminal BCP amides .
b. Suzuki-Miyaura Coupling
Oxidation and Reduction
a. Oxidation of the BCP Core
b. Reduction of Azetidine
Ring-Opening Polymerization
The azetidine ring undergoes strain-driven polymerization:
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Products : Polyamines with BCP motifs for materials science.
Comparative Reaction Data
Mechanistic Insights
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Radical Pathways : Initiation via light or photoredox catalysts generates carbon-centered radicals that add to propellane .
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Electrophilic Functionalization : The BCP core’s electron-deficient nature facilitates reactions with nucleophiles (e.g., Grignard reagents) .
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Ring Strain Utilization : The 90 kcal/mol strain energy of BCP drives rapid functionalization under mild conditions .
Scientific Research Applications
Drug Development
Bicyclo[1.1.1]pentanes serve as valuable isosteric replacements for aromatic groups in drug candidates, enhancing their pharmacological profiles. For instance, recent studies have demonstrated that BCPs can replace para-substituted arenes and alkyl groups in bioactive molecules, leading to compounds with improved metabolic stability and anti-inflammatory properties .
Case Study: Anti-Inflammatory Agents
A study synthesized four BCP-containing synthetic lipoxin A4 mimetics (BCP-sLXms), which were screened for anti-inflammatory activity. One compound, imidazolo-BCP-sLXm, exhibited significant inhibition of NFκB activity in monocytes, suggesting its potential as a therapeutic agent for inflammatory diseases .
Synthetic Organic Chemistry
The unique reactivity of bicyclo[1.1.1]pentane derivatives allows for novel synthetic pathways in organic chemistry. For example, the azidoheteroarylation of [1.1.1]propellane has been reported to yield azide-containing BCPs under mild conditions without metal catalysts, facilitating the construction of complex organic molecules .
Data Table: Synthetic Pathways for BCP Derivatives
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azidoheteroarylation | Mild, metal-free | High | |
| Suzuki Coupling | Asymmetric synthesis | 73-77 | |
| ATRA Reaction | Triethylborane-initiated | Moderate |
Material Science
The properties of BCPs extend beyond pharmaceuticals into material science, where they are being explored as components in polymers and other materials due to their rigidity and thermal stability.
Biological Evaluation
The biological evaluation of BCP derivatives has revealed their potential in modulating biological pathways associated with inflammation and other diseases:
- In Vitro Studies : BCP-sLXms were tested against human monocyte cell lines to assess their impact on pro-inflammatory cytokine release.
- Mechanistic Insights : The incorporation of BCPs into drug designs has shown to alter the pharmacokinetics of the compounds significantly.
Mechanism of Action
The mechanism of action of 3-(1-Bicyclo[1.1.1]pentanyl)azetidine is primarily related to its ability to undergo various chemical reactions, leading to the formation of different functional groups and polymers. The bicyclo[1.1.1]pentane core acts as a bioisostere, mimicking the properties of para-disubstituted benzene rings, while the azetidine ring can participate in nucleophilic substitution and ring-opening polymerization reactions .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural distinctions between the target compound and analogous bicyclo[1.1.1]pentane derivatives:
Key Observations :
- Trifluoroacetic acid’s presence contrasts with neutral esters (e.g., methyl or ethyl esters in ) or aromatic acids (), impacting acidity and reactivity .
Physicochemical Properties
- Solubility : TFA’s strong acidity (pKa ~0.23) enhances aqueous solubility compared to neutral esters (e.g., methyl esters in ). However, the bicyclo[1.1.1]pentane scaffold’s hydrophobicity may offset this .
- Stability : Bicyclo[1.1.1]pentane derivatives are generally stable under physiological conditions due to their rigid, strain-resistant structure .
Biological Activity
The compound 3-(1-Bicyclo[1.1.1]pentanyl)azetidine; 2,2,2-trifluoroacetic acid is a bicyclic azetidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, emphasizing its therapeutic implications.
Synthesis
The synthesis of bicyclic azetidines often involves complex methodologies due to their structural intricacies. Recent advancements have demonstrated efficient synthetic routes that allow for the incorporation of various functional groups while maintaining stereochemical integrity.
- Pd-Catalyzed C(sp³)-H Arylation : A notable method involves using palladium catalysis to achieve directed C(sp³)-H arylation of azetidines. This approach has been shown to yield compounds with significant biological activity against Plasmodium falciparum, the causative agent of malaria, indicating the potential for therapeutic applications in infectious diseases .
- Flow Photochemical Reactions : Another innovative synthesis method utilizes flow photochemical reactions, which can produce bicyclo[1.1.1]pentane derivatives on a large scale efficiently. This technique enhances the feasibility of producing compounds for medicinal chemistry applications .
Antimalarial Activity
Research has highlighted the antimalarial potential of bicyclic azetidines. The compound BRD3914 , which shares structural similarities with 3-(1-Bicyclo[1.1.1]pentanyl)azetidine, demonstrated an EC₅₀ value of 15 nM against P. falciparum. In vivo studies showed that it could cure infected mice after just four oral doses, outperforming established treatments like chloroquine .
Inhibition of Toll-like Receptors
The compound has been investigated for its role as an inhibitor of endosomal Toll-like receptors (TLRs), which are critical in mediating immune responses. Compounds with similar bicyclic structures have shown promise in modulating immune responses, suggesting that 3-(1-Bicyclo[1.1.1]pentanyl)azetidine may possess immunomodulatory effects .
Case Study 1: Antimalarial Efficacy
In a study assessing the efficacy of BRD3914, researchers found that it retained significant activity against multiple stages of the P. falciparum life cycle, indicating its potential as a broad-spectrum antimalarial agent. The compound's safety profile was also more favorable compared to traditional antimalarials, making it a candidate for further development .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study explored various modifications to the bicyclic core and their effects on biological activity. The findings indicated that specific substitutions at the azetidine nitrogen significantly influenced the potency against P. falciparum, highlighting the importance of molecular design in developing effective therapeutics .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(1-bicyclo[1.1.1]pentanyl)azetidine and its trifluoroacetic acid salt?
- Methodological Answer : The synthesis typically involves strain-release functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. For example, azetidine rings can be introduced via nucleophilic substitution or photoredox coupling. The trifluoroacetic acid (TFA) salt is often formed during purification via acid-base extraction. Key steps include:
- BCP activation : Use of hyperbaric conditions or transition-metal catalysts to overcome strain energy .
- Azetidine coupling : Employing Mitsunobu reactions or reductive amination for azetidine-BCP linkage .
- Salt formation : Acidic workup with TFA to stabilize the amine moiety .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Use orthogonal analytical techniques:
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% required for biological studies) .
- Spectroscopy : to confirm TFA counterion presence (δ -75 to -78 ppm) and for BCP scaffold validation (quaternary carbons at δ 35–45 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNFO) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported reactivity of bicyclo[1.1.1]pentanyl-azetidine hybrids?
- Methodological Answer : Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) may arise from solvent polarity or steric effects. Mitigation strategies:
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess nucleophilicity trends .
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict transition states and strain energy distribution in BCP-azetidine systems .
- In situ monitoring : Employ Raman spectroscopy to track real-time structural changes during reactions .
Q. How does the trifluoroacetic acid counterion influence the compound’s solubility and bioactivity?
- Methodological Answer : TFA enhances aqueous solubility but may interfere with biological assays. To decouple effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
